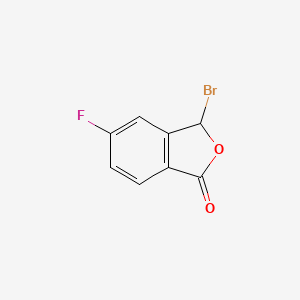

3-Bromo-5-fluorophthalide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2/c9-7-6-3-4(10)1-2-5(6)8(11)12-7/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFKDGLHMKVZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(OC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-fluorophthalide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophthalide is a halogenated derivative of phthalide. While specific data for this compound is limited in publicly available literature, this guide provides a summary of its known chemical properties and explores the general synthesis, reactivity, and potential biological significance of the broader class of substituted phthalides. This information is intended to serve as a foundational resource for researchers interested in the potential applications of this and related molecules in medicinal chemistry and drug discovery.

Core Chemical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes the known quantitative information.

| Property | Value | Source |

| CAS Number | 1379340-29-0 | Internal Search |

| Molecular Formula | C₈H₄BrFO₂ | Calculated |

| Molecular Weight | 231.02 g/mol | BLD Pharm |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Reactivity of Halogenated Phthalides

While a specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general approach to the synthesis of 3-halophthalides can be extrapolated from established methods for similar compounds.

General Experimental Protocol: Halogenation of Phthalide

A common method for the synthesis of 3-bromophthalides involves the free-radical bromination of the corresponding phthalide at the benzylic position.

Materials:

-

Phthalide precursor (e.g., 5-fluorophthalide)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or benzene)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Methodology:

-

Reaction Setup: A solution of the starting phthalide in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The system is flushed with an inert gas.

-

Addition of Reagents: N-Bromosuccinimide and a catalytic amount of the radical initiator are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the 3-bromophthalide.

Reactivity Profile

The reactivity of this compound is expected to be influenced by the lactone ring, the bromine atom at the benzylic position, and the fluorine atom on the aromatic ring.

-

Lactone Carbonyl: The carbonyl group of the lactone is susceptible to nucleophilic attack, which can lead to ring-opening reactions.

-

Benzylic Bromide: The bromine atom at the C-3 position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position.

-

Aromatic Ring: The fluorine atom and the bromine atom on the phthalide ring influence the electron density of the aromatic system and can direct further electrophilic aromatic substitution reactions.

Potential Biological Activity of Substituted Phthalides

While there is no specific biological data available for this compound, the phthalide scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. Research on substituted phthalides has revealed a wide range of pharmacological activities.

The biological activities of phthalide derivatives are diverse and include:

-

Anti-inflammatory effects

-

Antitumor activity

-

Antimicrobial properties

-

Neuroprotective effects

The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation can influence factors like metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, this compound could be a molecule of interest for screening in various biological assays.

Visualizations

The following diagrams illustrate a generalized synthetic workflow and a logical relationship for the potential functionalization of 3-halophthalides.

Caption: A generalized workflow for the synthesis of 3-halophthalides.

Caption: Logical relationship for the functionalization of 3-halophthalides.

An In-depth Technical Guide to 3-Bromo-5-fluorophthalide: Synthesis, Properties, and Experimental Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorophthalide, a halogenated derivative of the phthalide scaffold. Phthalides are a class of compounds that are prevalent in natural products and have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The introduction of bromine and fluorine atoms to the phthalide core can significantly modulate its physicochemical properties and biological activity, making this compound a molecule of interest for further investigation.

While this compound is not a widely cataloged compound with a registered CAS number, this guide outlines its core characteristics based on the established chemistry of related compounds. We present a prospective synthesis pathway, comparative physicochemical data from its parent compound, 3-bromophthalide, and detailed experimental protocols.

Chemical Structure and CAS Number

As of the latest update, a specific CAS number for this compound has not been assigned in major chemical databases. This suggests that it is a novel or non-commercial compound. For reference, the closely related parent compound, 3-bromophthalide, has the following details:

-

Chemical Name: 3-Bromophthalide

-

Synonyms: 3-Bromo-1(3H)-isobenzofuranone[1]

The proposed structure for this compound is presented below:

Caption: Proposed chemical structure of this compound.

Physicochemical Data of Analogous Compounds

The following table summarizes the known physicochemical properties of 3-bromophthalide, which can serve as a valuable reference for predicting the properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrO₂ | [1][2] |

| Molecular Weight | 213.03 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 86°C | [2][4] |

| Boiling Point | 138°C at 3 mmHg | [2][4] |

| Density | 1.768 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2][4] |

| Solubility | Soluble in Methanol | [2] |

The introduction of a fluorine atom in the 5-position is expected to increase the molecule's lipophilicity and potentially alter its melting and boiling points.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of halogenated and fluorinated phthalides. A potential two-step process could involve the fluorination of a suitable precursor followed by bromination.

Caption: Proposed synthetic workflow for this compound.

This proposed pathway is based on general synthetic strategies for phthalide derivatives. The synthesis of fluorinated phthalides has been achieved through methods like nucleophilic fluoroalkylation and cyclization.[5][6][7][8] The subsequent bromination at the 3-position is a common transformation for phthalides.

Experimental Protocols

While a specific protocol for this compound is not available, the following detailed experimental procedure for the synthesis of the parent compound, 3-bromophthalide, provides a robust starting point for developing a custom synthesis. This protocol is adapted from established literature procedures.[2][9][10]

Synthesis of 3-Bromophthalide from Phthalide

This procedure utilizes N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.

Materials and Reagents:

-

Phthalide

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Cyclohexane (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalide (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours, indicated by the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-bromophthalide by recrystallization from cyclohexane to yield the final product as a crystalline solid.[2][10]

Characterization:

The structure and purity of the synthesized 3-bromophthalide can be confirmed using standard analytical techniques such as:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Melting point analysis

To adapt this protocol for the synthesis of this compound, one would start with 5-fluorophthalide, which would need to be synthesized from a suitable precursor like 5-fluorophthalic acid or its anhydride.

Applications and Future Research

3-Bromophthalide is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[4][11] The bromine at the 3-position serves as a versatile handle for introducing further chemical diversity through reactions such as nucleophilic substitution and cross-coupling reactions.

The introduction of a fluorine atom at the 5-position in this compound is anticipated to enhance its potential as a building block in drug discovery. Fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and membrane permeability of drug candidates. Therefore, this compound represents a promising scaffold for the development of novel therapeutics.

Further research is warranted to develop a reliable synthetic route to this compound, fully characterize its physicochemical and spectroscopic properties, and explore its utility in the synthesis of new chemical entities with potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 3-Bromophthalide | 6940-49-4 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. BJOC - Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides [beilstein-journals.org]

- 6. Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

Spectroscopic Data for 3-Bromo-5-fluorophthalide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Currently, a comprehensive, publicly available dataset detailing the experimental spectroscopic and synthetic protocols for 3-Bromo-5-fluorophthalide is not available in peer-reviewed literature or major chemical databases. This technical guide, therefore, provides predicted spectroscopic data based on the analysis of structurally related compounds and general principles of spectroscopy. It also outlines a plausible synthetic approach, which would require experimental validation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from known data for phthalide, brominated, and fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~8-9 | H-7 |

| ~7.6-7.8 | dd | ~8-9, ~2-3 | H-6 |

| ~7.4-7.6 | d | ~2-3 | H-4 |

| ~6.0-6.2 | s | - | H-3 (methine) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O (lactone) |

| ~160-163 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~145-148 | C-7a |

| ~130-133 | C-3a |

| ~128-131 (d, ³JCF ≈ 8-10 Hz) | C-7 |

| ~120-123 (d, ³JCF ≈ 8-10 Hz) | C-4 |

| ~115-118 (d, ²JCF ≈ 22-25 Hz) | C-6 |

| ~90-93 | C-3 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~1760-1780 | Strong | C=O stretch (γ-lactone) |

| ~1600-1620 | Medium | Aromatic C=C stretch |

| ~1450-1480 | Medium | Aromatic C=C stretch |

| ~1200-1250 | Strong | C-O stretch (lactone) |

| ~1000-1100 | Strong | C-F stretch |

| ~600-700 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 232/234 | ~100/98 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 153 | Moderate | [M - Br]⁺ |

| 125 | Moderate | [M - Br - CO]⁺ |

| 96 | Low | [C₆H₃F]⁺ |

Proposed Synthetic Protocol

A potential synthetic route to this compound could start from 2-bromo-4-fluorobenzoic acid. This proposed method requires experimental verification and optimization.

Reaction Scheme:

-

Reduction of 2-bromo-4-fluorobenzoic acid: The carboxylic acid can be reduced to the corresponding benzyl alcohol, (2-bromo-4-fluorophenyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Hydroxymethylation and Lactonization: The resulting benzyl alcohol could potentially be converted to the phthalide through a hydroxymethylation reaction followed by intramolecular cyclization. A more direct, albeit potentially lower-yielding, approach could involve the radical bromination of 5-fluoro-2-methylbenzoic acid followed by cyclization.

-

Direct Bromination of 5-Fluorophthalide: A more plausible route involves the synthesis of 5-fluorophthalide from 4-fluorobenzoic acid derivatives, followed by a selective bromination at the 3-position. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride is a standard method for the synthesis of 3-bromophthalides.

Detailed Experimental Steps (Hypothetical):

-

To a solution of 5-fluorophthalide (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Structural Elucidation Workflow

The logical workflow for confirming the structure of this compound from its spectroscopic data is outlined below.

This diagram illustrates how the combination of mass spectrometry, IR, and NMR spectroscopy would be used to confirm the molecular formula, functional groups, and specific connectivity of this compound.

3-Bromo-5-fluorophthalide synthesis from 5-fluorophthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Bromo-5-fluorophthalide, starting from 5-fluorophthalide. The synthesis involves an electrophilic aromatic substitution, specifically a bromination reaction. This document outlines the theoretical basis, detailed experimental protocol, and expected outcomes, designed to be a valuable resource for professionals in the field of chemical synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the bromine and fluorine substituents on the phthalide core, make it a versatile building block for introducing these halogens into more complex molecules. The synthesis of this compound from the readily available 5-fluorophthalide is a critical step in many synthetic pathways. This guide focuses on the direct bromination of 5-fluorophthalide using N-bromosuccinimide (NBS), a common and effective brominating agent for aromatic systems.

Reaction Scheme and Mechanism

The synthesis of this compound from 5-fluorophthalide proceeds via an electrophilic aromatic bromination. The reaction is predicated on the activation of the aromatic ring by the fluorine atom and the directing effects of both the fluorine and the lactone's ester group.

Reaction:

5-fluorophthalide + N-bromosuccinimide (NBS) → this compound + Succinimide

The fluorine atom at the 5-position is an ortho-, para-director, while the ester group of the lactone is a meta-director. The position of bromination will be determined by the interplay of these directing effects. In this case, the bromine is predicted to add to the 3-position, which is ortho to the activating fluorine and meta to the deactivating ester group.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

5-fluorophthalide

-

N-bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 5-fluorophthalide (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol) in one portion at 0 °C (ice bath).

-

Allow the resulting mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water (10 mL).

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Value |

| Reactants | |

| 5-fluorophthalide | 1.0 mmol |

| N-bromosuccinimide (NBS) | 1.0 mmol |

| Solvent | |

| Acetonitrile (MeCN) | 2 mL |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | Overnight |

| Expected Product | |

| This compound | |

| Theoretical Yield | To be calculated based on the molar mass of the product |

| Expected Purity | >95% after purification |

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Diagram

The following diagram illustrates the chemical transformation from 5-fluorophthalide to this compound.

Caption: Bromination of 5-fluorophthalide to yield this compound.

Safety Considerations

-

N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from 5-fluorophthalide using N-bromosuccinimide. The provided information on the reaction mechanism, experimental setup, and expected outcomes is intended to facilitate the successful synthesis of this important pharmaceutical intermediate. The methodologies are based on established principles of organic synthesis and can be adapted by researchers for their specific needs.

Reactivity of the Benzylic Bromine in 3-Bromo-5-fluorophthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 3-Bromo-5-fluorophthalide, a key intermediate in the synthesis of various high-value chemical entities. The presence of a benzylic bromide at the 3-position of the phthalide ring, coupled with a fluorine substituent on the aromatic core, imparts a unique chemical behavior to this molecule, making it a versatile substrate for a range of cross-coupling reactions. This document outlines the principal palladium- and nickel-catalyzed transformations, providing experimental protocols and quantitative data derived from closely related analogs to guide synthetic strategies.

Structural Overview and Expected Reactivity

The structure of this compound features a benzylic C-Br bond at the 3-position of the isobenzofuranone core. Unlike aryl bromides, benzylic bromides are generally more susceptible to both nucleophilic substitution and oxidative addition to low-valent transition metals. This enhanced reactivity makes this compound an excellent electrophile for cross-coupling reactions. The fluorine atom at the 5-position is not expected to significantly alter the fundamental reactivity of the benzylic bromide, though it may exert minor electronic effects on the overall molecule.

Key Cross-Coupling Reactions

The benzylic bromide in this compound is amenable to several types of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The following sections detail the most relevant of these transformations, with data and protocols based on the reactivity of the parent compound, 3-bromophthalide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp³)-C(sp²) bonds. Nickel-catalyzed versions have been shown to be particularly effective for the cross-coupling of 3-bromophthalides with arylboronic acids.

Table 1: Nickel-Catalyzed Asymmetric Suzuki-Miyaura Coupling of Racemic 3-Bromophthalides with Arylboronic Acids [1]

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Ni(cod)₂ | Chiral N-heterocyclic carbene | t-BuOK | Toluene | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Ni(cod)₂ | Chiral N-heterocyclic carbene | t-BuOK | Toluene | 80 | 12 | 92 |

| 3 | 4-Chlorophenylboronic acid | Ni(cod)₂ | Chiral N-heterocyclic carbene | t-BuOK | Toluene | 80 | 12 | 78 |

| 4 | 2-Naphthylboronic acid | Ni(cod)₂ | Chiral N-heterocyclic carbene | t-BuOK | Toluene | 80 | 12 | 88 |

Data is for racemic 3-bromophthalide and is representative of the expected reactivity for this compound.

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added Ni(cod)₂ (5 mol%), the chiral ligand (5.5 mol%), and the base (e.g., t-BuOK, 2.0 equiv.). Anhydrous toluene is then added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, the arylboronic acid (1.2 equiv.) and 3-bromophthalide (1.0 equiv.) are added. The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Kumada-Corriu Coupling

The Kumada-Corriu reaction provides an alternative route for C-C bond formation, utilizing Grignard reagents as the nucleophilic partner. Palladium-catalyzed versions have been developed for secondary benzylic bromides.

Table 2: Palladium-Catalyzed Kumada-Corriu Coupling of Secondary Benzylic Bromides with Grignard Reagents [2]

| Entry | Benzylic Bromide | Grignard Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromoethylbenzene | Phenylmagnesium bromide | Pd(OAc)₂ | Xantphos | THF | 25 | 2 | 85 |

| 2 | 1-Bromoethylbenzene | 4-Methoxyphenylmagnesium bromide | Pd(OAc)₂ | Xantphos | THF | 25 | 2 | 90 |

| 3 | 1-Bromoethylbenzene | 2-Thienylmagnesium bromide | Pd(OAc)₂ | Xantphos | THF | 25 | 2 | 75 |

Data is for a representative secondary benzylic bromide and illustrates the potential for this reaction with this compound.

In an oven-dried flask under an inert atmosphere, Pd(OAc)₂ (2 mol%) and Xantphos (2.2 mol%) are dissolved in anhydrous THF. The solution is stirred for 15 minutes at room temperature. The benzylic bromide (1.0 equiv., e.g., this compound) is then added. The Grignard reagent (1.5 equiv., as a solution in THF) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.

Negishi Coupling

While highly effective for many substrates, the Negishi coupling of 3-bromophthalide has been reported to be challenging under certain standard conditions for unactivated alkyl halides. This suggests that careful optimization of catalysts and ligands would be necessary to achieve successful coupling with organozinc reagents. Researchers should anticipate that this transformation may require more specialized catalytic systems to overcome potential difficulties.

Reaction Mechanisms and Logical Relationships

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the catalyst, ligand, and coupling partners influences the efficiency of each step.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle for Kumada-Corriu coupling.

Conclusion

This compound is a promising substrate for the synthesis of complex molecules due to the reactivity of its benzylic bromide. The primary modes of reactivity involve transition metal-catalyzed cross-coupling reactions, with Suzuki-Miyaura and Kumada-Corriu couplings being particularly noteworthy. While direct experimental data for this compound is limited in the public domain, the extensive studies on the analogous 3-bromophthalide provide a strong foundation for developing synthetic routes. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the strategic design of synthetic pathways to novel and functionalized phthalide derivatives. Further investigation into the Negishi and other cross-coupling reactions of this substrate is warranted to fully explore its synthetic potential.

References

The Untapped Potential of 3-Bromo-5-fluorophthalide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

The phthalide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] While the specific applications of 3-Bromo-5-fluorophthalide remain largely unexplored in publicly available literature, its constituent components—a reactive 3-bromophthalide core and a strategically placed fluorine atom—suggest significant potential for the development of novel therapeutics. This technical guide will explore the known applications of the 3-bromophthalide scaffold, delve into the transformative role of fluorine in drug design, and, by extension, illuminate the promising, yet uncharted, territory of this compound in medicinal chemistry.

The Phthalide Scaffold: A Foundation for Bioactivity

Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds characterized by a benzene ring fused to a γ-lactone ring.[2] This structural motif is present in a variety of naturally occurring compounds and has been a fertile ground for the synthesis of molecules with diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3]

Two notable examples of bioactive phthalides are Mycophenolic acid, an immunosuppressant used in organ transplantation, and 3-n-butylphthalide (NBP), a drug approved in China for the treatment of ischemic stroke.[4] The versatility of the phthalide core makes it an attractive starting point for the development of new chemical entities.

3-Bromophthalide: A Versatile Intermediate for Drug Discovery

3-Bromophthalide (CAS 6940-49-4) serves as a key intermediate in the synthesis of a wide array of bioactive molecules.[5] Its utility stems from the reactivity of the bromine atom at the 3-position, which can be readily displaced or participate in various coupling reactions to introduce diverse functionalities.

Synthesis of 3-Bromophthalide

The synthesis of 3-bromophthalide is well-established and can be achieved through several methods. A common laboratory-scale preparation involves the radical bromination of phthalide using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[4] Another approach is the direct bromination of o-toluic acid at high temperatures.[6]

Experimental Protocol: Synthesis of 3-Bromophthalide via Radical Bromination [4]

-

Materials: Phthalide, N-bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride (CCl₄).

-

Procedure:

-

In a round-bottom flask, dissolve phthalide (1.0 eq), NBS (1.1 eq), and a catalytic amount of benzoyl peroxide (0.025 eq) in CCl₄.

-

Stir the solution under reflux for 4 hours.

-

After cooling, filter the reaction mixture to remove succinimide.

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with water and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield crude 3-bromophthalide.

-

The crude product can be further purified by recrystallization.

-

Applications of 3-Bromophthalide in the Synthesis of Bioactive Molecules

3-Bromophthalide is a gateway to a diverse range of phthalide derivatives with demonstrated biological activities.

-

Anti-inflammatory and Antioxidant Agents: 3-Arylphthalides, synthesized from 3-bromophthalide, have shown potential as anti-inflammatory and antioxidant agents. For instance, 3-(2,4-dihydroxyphenyl)phthalide has been reported to exhibit potent inhibition of nitric oxide (NO) production in macrophage and microglial cells, indicating significant anti-inflammatory activity.[1][4]

-

Antimicrobial Agents: Derivatives of 3-bromophthalide have been investigated for their antimicrobial properties. Modifications of the phthalide structure have led to compounds with efficacy against specific bacterial strains.[5]

-

Anticancer Agents: The indenoisoquinoline scaffold, which can be synthesized from 3-bromophthalide, is a known topoisomerase I inhibitor with potent anticancer activity.[1]

-

Anticonvulsant Agents: While research into phthalides themselves as anticonvulsants is ongoing, related phthalimide derivatives have shown promise in this area.[7][8] The structural similarity suggests that phthalide derivatives could also be explored for anticonvulsant activity.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles.[9][10][11] The unique properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[12]

Key Effects of Fluorination

| Property Affected | Impact of Fluorination | Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[10][12] |

| Binding Affinity | Increased | Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, and can modulate the conformation of the molecule to better fit the binding site.[10][11] |

| Lipophilicity | Modulated | Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[13][14] However, the effect can be context-dependent. |

| pKa | Lowered | The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by increasing the fraction of the neutral form of the drug that can cross cell membranes.[11][14] |

Signaling Pathways and Experimental Workflows

The strategic incorporation of fluorine can be visualized in the context of a typical drug discovery workflow.

References

- 1. 3-Bromophthalide | 6940-49-4 | Benchchem [benchchem.com]

- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN104496949A - Preparation method of 3-bromophthalide - Google Patents [patents.google.com]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. orientjchem.org [orientjchem.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. tandfonline.com [tandfonline.com]

- 11. bohrium.com [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to 3-Bromo-5-fluorophthalide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular frameworks is a cornerstone of designing novel compounds with tailored properties. 3-Bromo-5-fluorophthalide emerges as a highly promising, albeit specialized, building block, offering orthogonal reactivity that can be exploited for the efficient construction of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, empowering researchers to leverage its unique chemical attributes in their synthetic endeavors.

Physicochemical Properties and Structural Features

This compound is a trifunctional aromatic lactone. The interplay of the electron-withdrawing fluorine atom, the versatile bromine atom, and the reactive lactone moiety makes it a valuable synthon.

| Property | Value |

| Molecular Formula | C₈H₄BrFO₂ |

| Molecular Weight | 231.02 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available (predicted to be in the range of 100-150 °C) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) |

| CAS Number | Not yet assigned |

The key to its utility lies in the distinct reactivity of its functional groups. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based substituents. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution (SNA_r) under typical conditions, often serves to modulate the electronic properties of the aromatic ring or can be a site for substitution under forcing conditions or with specific activation. The phthalide lactone can undergo ring-opening reactions to reveal carboxylic acid and alcohol functionalities.

Proposed Synthetic Pathways

Strategy A: Bromination of 5-Fluorophthalide

This approach begins with the synthesis of 5-fluorophthalide, followed by regioselective bromination.

Figure 1: Proposed synthesis of this compound starting from 4-fluorophthalic acid.

Strategy B: Fluorination of 3-Bromophthalide

An alternative route involves the synthesis of 3-bromophthalide, followed by electrophilic fluorination. The regioselectivity of this step would be critical.

Figure 2: Proposed synthesis of this compound starting from phthalide.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the key synthetic steps outlined above. These are based on established procedures for analogous transformations and should be adapted and optimized for the specific substrates.

Synthesis of 5-Fluorophthalide (from 4-Fluorophthalic Acid)

Materials:

-

4-Fluorophthalic acid

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-fluorophthalic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium borohydride (2.0-3.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-fluorophthalide.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Fluorophthalic acid | 184.11 | 1.0 | 18.4 g |

| Sodium borohydride | 37.83 | 2.5 | 9.5 g |

| THF | - | - | 200 mL |

Synthesis of 3-Bromophthalide

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Phthalide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Cyclohexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalide (1.0 eq), NBS (1.0 eq), and a catalytic amount of AIBN or benzoyl peroxide in anhydrous CCl₄.

-

Reflux the mixture for 3-4 hours. The reaction can be initiated with a light source if necessary.

-

Monitor the reaction by TLC. The disappearance of the starting material and the formation of succinimide (which floats) indicates the reaction is proceeding.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from cyclohexane to yield pure 3-bromophthalide.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| Phthalide | 134.13 | 1.0 | 13.4 g |

| N-Bromosuccinimide | 177.98 | 1.0 | 17.8 g |

| AIBN | 164.21 | cat. | ~160 mg |

| CCl₄ | - | - | 200 mL |

| Expected Yield | - | - | 75-81%[1] |

Electrophilic Bromination of 5-Fluorophthalide (Hypothetical)

Materials:

-

5-Fluorophthalide

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron powder

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 5-fluorophthalide (1.0 eq) in anhydrous DCM, add a catalytic amount of FeBr₃ or iron powder.

-

Cool the mixture to 0 °C and add a solution of bromine (1.05 eq) in DCM dropwise.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound. The regioselectivity will need to be determined. The fluorine is an ortho, para-director, and the lactone ring is deactivating and meta-directing. The position of bromination will be influenced by the interplay of these electronic and steric effects.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-Fluorophthalide | 152.12 | 1.0 | 15.2 g |

| Bromine | 159.81 | 1.05 | 16.8 g (5.4 mL) |

| FeBr₃ | 295.56 | cat. | ~300 mg |

| DCM | - | - | 150 mL |

Applications in Organic Synthesis: A Versatile Building Block

The strategic placement of the bromo and fluoro substituents on the phthalide core opens up a wide range of synthetic possibilities.

Figure 3: Potential synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a prime handle for introducing carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will yield 3-aryl- or 3-heteroaryl-5-fluorophthalides. These structures are prevalent in natural products and pharmacologically active compounds.

-

Heck Reaction: Coupling with alkenes provides access to 3-alkenyl-5-fluorophthalides, which can be further functionalized.

-

Sonogashira Coupling: Reaction with terminal alkynes would lead to 3-alkynyl-5-fluorophthalides, useful intermediates for the synthesis of more complex heterocyclic systems.

-

Buchwald-Hartwig Amination: This reaction would allow for the introduction of nitrogen-based functional groups at the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromophthalide (Generic)

Materials:

-

3-Bromophthalide derivative (e.g., this compound)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene/Water or Dioxane/Water solvent mixture

Procedure:

-

In a Schlenk flask, combine the 3-bromophthalide derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

-

Add the base (2.0-3.0 eq) and the solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

| Component | Role | Typical Loading |

| 3-Bromophthalide | Electrophile | 1.0 eq |

| Arylboronic acid | Nucleophile | 1.1 - 1.5 eq |

| Pd(OAc)₂ | Catalyst Precursor | 2-5 mol% |

| PPh₃ | Ligand | 4-10 mol% |

| K₂CO₃ | Base | 2.0 - 3.0 eq |

| Toluene/H₂O | Solvent | - |

| Typical Yield | - | 70-95% |

Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom at the 5-position, while generally unreactive, can be displaced by strong nucleophiles, especially if the aromatic ring is further activated by electron-withdrawing groups. This allows for the late-stage introduction of oxygen or nitrogen nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Hypothetical)

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Combine this compound (1.0 eq), the secondary amine (2.0-3.0 eq), and K₂CO₃ (2.0 eq) in DMSO.

-

Heat the reaction mixture to 120-150 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

| Component | Role | Typical Loading |

| This compound | Substrate | 1.0 eq |

| Secondary Amine | Nucleophile | 2.0 - 3.0 eq |

| K₂CO₃ | Base | 2.0 eq |

| DMSO | Solvent | - |

| Expected Yield | - | Moderate to Good (reaction dependent) |

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromine atom for cross-coupling reactions, a fluorine atom for potential nucleophilic substitution or electronic modulation, and a modifiable lactone ring provides a powerful platform for the synthesis of a wide array of complex and potentially bioactive molecules. The synthetic strategies and experimental protocols outlined in this guide, though in part hypothetical, are based on well-established chemical principles and provide a solid foundation for researchers to explore the full potential of this promising synthon. As the demand for novel fluorinated and brominated scaffolds in drug discovery and materials science continues to grow, the utility of building blocks like this compound is set to become increasingly important.

References

A Technical Guide to Substituted Phthalide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalides, also known as 1(3H)-isobenzofuranones, are a class of bicyclic aromatic compounds featuring a benzene ring fused to a γ-lactone ring.[1][2] This core structure is a common motif in a multitude of natural products, particularly those isolated from plants of the Apiaceae family (such as Angelica and Ligusticum), as well as from fungi and liverworts.[1][3][4] Over 180 naturally occurring phthalide derivatives have been identified, with a significant portion demonstrating a wide array of biological activities.[1] Their therapeutic potential has garnered significant interest in medicinal chemistry and drug discovery, with applications ranging from neuroprotection to cancer therapy.[2][5]

This technical guide provides a comprehensive literature review of substituted phthalide derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds. The guide summarizes quantitative data in structured tables, presents detailed experimental protocols for key reactions and assays, and utilizes visualizations to illustrate complex pathways and workflows.

Synthesis of Substituted Phthalide Derivatives

The synthesis of substituted phthalides is a key area of research, with numerous methodologies developed to access a diverse range of derivatives.[6] These strategies often focus on the construction of the γ-lactone ring onto a pre-existing benzene ring or the modification of the phthalide scaffold itself.[7]

Synthetic Methodologies Overview

Several synthetic routes to 3-substituted phthalides have been reported, including:

-

Palladium-catalyzed reactions: These methods often involve the coupling of organoboronic acids with aldehydes to yield 3-arylphthalides.[8]

-

Asymmetric synthesis: Chiral 3-substituted phthalides can be synthesized via nucleophilic addition reactions, often employing chiral auxiliaries to achieve high enantioselectivity.[1]

-

Multi-component reactions: One-pot multi-component reactions have been developed for the efficient synthesis of complex phthalimide derivatives, which can sometimes be converted to phthalides.[9]

-

Free-radical bromination: NBS-mediated free-radical bromination of phthalide can be a key step in a multi-step synthesis of 3-substituted derivatives.[1]

Table 1: Examples of Synthesized Substituted Phthalide Derivatives and Their Reported Yields

| Compound/Derivative | Synthetic Method | Starting Materials | Yield (%) | Reference |

| 3-Substituted Phthalides | Condensation, decarboxylation, hydrolysis | 3-Ethoxyphthalide, diethylmalonate | 44 (overall) | [1] |

| 3-Substituted Phthalides | Asymmetric route with intramolecular cyclization | Chiral amide, isopropyl magnesium chloride, various aldehydes | Not specified | [1] |

| N-Substituted Phthalimides | Three-component reaction | ortho-Dihaloarene, amine, carbon monoxide | Not specified | [10] |

| Fluorine Substituted Phthalides | Reaction with phenolic compounds | 2-(4-fluorobenzoyl)benzoic acid, phenolic compounds | Not specified | [11] |

Detailed Experimental Protocol: Synthesis of 3-Substituted Phthalides via NBS-mediated Bromination

This protocol is a representative example of a multi-step synthesis of 3-substituted phthalides.[1]

Step 1: NBS-mediated free-radical bromination of phthalide

-

To a solution of phthalide in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under inert atmosphere for a specified period.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure to obtain the crude bromo-phthalide.

Step 2: Ethanolysis

-

Treat the crude bromo-phthalide with hot ethanol.

-

Cool the solution to allow the product, 3-ethoxyphthalide, to crystallize.

-

Collect the white solid by filtration.

Step 3: Condensation and Decarboxylation

-

React 3-ethoxyphthalide with the carbanion of diethylmalonate.

-

Follow with a decarboxylation step to yield the desired 3-substituted phthalide.

Biological Activities of Substituted Phthalide Derivatives

Substituted phthalides exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds for drug development.[6][12]

Overview of Biological Activities

-

Anti-inflammatory Activity: Phthalide derivatives have been shown to possess potent anti-inflammatory effects.[13] Some compounds inhibit the production of nitric oxide (NO) and modulate inflammatory signaling pathways.[13]

-

Antifungal Activity: Novel phthalide derivatives incorporating thiazole, 1,3,4-oxadiazole, and oxime ether moieties have demonstrated promising antifungal activity.[14][15]

-

Neuroprotective Effects: Phthalides have shown potential in treating neurological diseases such as stroke, Alzheimer's, and Parkinson's disease.[5][16] For instance, n-butylphthalide (NBP) is an approved anti-ischemic stroke drug in China.[1][12]

-

Anti-platelet and Anti-thrombotic Activity: Many naturally occurring phthalides exhibit anti-platelet accumulation and anti-thrombotic properties.[1][12]

-

Anticancer Activity: Certain phthalide derivatives have been investigated for their potential as anticancer agents.[2]

-

Immunosuppressive Activity: Mycophenolic acid, a phthalide-containing compound, is an immunosuppressant drug used in organ transplantation.[1][12]

Table 2: Biological Activities of Selected Substituted Phthalide Derivatives

| Compound | Biological Activity | Assay | IC50/EC50/Inhibitory Rate | Reference |

| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o) | Anti-inflammatory | LPS-induced NO production | IC50 = 0.76 µM | [13] |

| 4,5,6,7-tetrachloro-N-phenylphthalimide (CPOP) | Alpha-glucosidase inhibitor | Not specified | More potent than 1-deoxynojirimycin | [17] |

| 4,5,6,7-tetrachloro-N-(4-phenylbutyl)phthalimide (CP4P) | Alpha-glucosidase inhibitor | Not specified | More potent than 1-deoxynojirimycin | [17] |

| LASSBio-468 | TNF-α inhibitor | LPS-induced TNF-α production | Not specified | [18] |

Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced NO production)

This protocol is based on a study evaluating the anti-inflammatory activity of novel phthalide derivatives.[13]

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test phthalide derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of phthalide derivatives and their biological activity is crucial for the design of more potent and selective compounds.

Key SAR Findings

-

Hydrophobicity: For phthalimide-based alpha-glucosidase inhibitors, the hydrophobicity of the substituent at the nitrogen atom plays a critical role in their activity.[17]

-

Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as nitro groups and chlorine, can influence the biological activity of phthalimide derivatives.[17]

-

Hydroxyl group on the benzene ring: The presence of a hydroxyl group on the benzene ring of marine fungal phthalide derivatives has a positive effect on their binding and activation of peroxisome proliferator-activated receptor gamma (PPAR-γ).[16]

-

Side chain at C-3: Phthalides with a double side chain at the C-3 position exhibit lower binding and activation properties for PPAR-γ compared to those with a single chain.[16]

Logical Relationship in SAR for PPAR-γ Agonists

Caption: SAR of Phthalide Derivatives as PPAR-γ Agonists.

Mechanism of Action and Signaling Pathways

Elucidating the mechanism of action of bioactive compounds is fundamental for their development as therapeutic agents. Studies have begun to unravel the signaling pathways modulated by substituted phthalide derivatives.

Anti-inflammatory Signaling Pathways

One study on an anti-inflammatory phthalide derivative (compound 9o) indicated that it exerts its effects through a dual mechanism.[13]

-

Activation of the Nrf2/HO-1 Pathway: The compound leads to the accumulation of reactive oxygen species (ROS), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key regulator of the cellular antioxidant response and has anti-inflammatory properties.

-

Inhibition of the NF-κB/MAPK Pathway: The compound blocks the Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory mediators.

Signaling Pathway Diagram: Anti-inflammatory Action of a Phthalide Derivative

Caption: Anti-inflammatory signaling pathway of a phthalide derivative.

Experimental Workflows

A typical workflow for the discovery and evaluation of novel substituted phthalide derivatives involves several key stages, from initial design and synthesis to comprehensive biological evaluation.

General Experimental Workflow

Caption: General workflow for phthalide derivative drug discovery.

Conclusion

Substituted phthalide derivatives represent a versatile and promising class of compounds with a rich chemical diversity and a wide range of biological activities. The continuous development of novel synthetic methodologies provides access to a vast chemical space for exploration. The demonstrated anti-inflammatory, neuroprotective, and antifungal properties, among others, highlight their potential as starting points for the development of new therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action of these compounds, expanding the structure-activity relationship studies to guide the design of more potent and selective derivatives, and advancing the most promising candidates into preclinical and clinical development. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Phthalide synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioengineer.org [bioengineer.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-fluorophthalide

Disclaimer: No specific safety and toxicological data for 3-Bromo-5-fluorophthalide is currently available in the public domain. The following information is compiled from the Material Safety Data Sheets (MSDS) of structurally analogous compounds, including 3-Bromo-5-fluorophenol, 3-Bromo-5-fluoropyridine, 3-Bromo-5-fluorobenzotrifluoride, and 3-Bromo-5-fluorobenzoic acid. This guide should be used as a preliminary resource for risk assessment and the establishment of safe handling procedures. It is imperative to conduct a thorough risk assessment and consider the potential for unknown hazards before commencing any work with this compound.

Hazard Identification and Classification

Based on the hazard classifications of structurally similar compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: GHS Hazard Statements for Structurally Analogous Compounds

| Compound | GHS Hazard Statements |

| 3-Bromo-5-fluorophenol | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| 3-Bromo-5-fluoropyridine | H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][4] H318: Causes serious eye damage.[3] H335: May cause respiratory irritation.[3][4] |

| 3-Bromo-5-fluorobenzotrifluoride | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| 3-Bromo-5-(trifluoromethoxy)benzoic acid | H315 - Causes skin irritation.[5] H319 - Causes serious eye irritation.[5] H335 - May cause respiratory irritation.[5] |

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of related compounds suggest it is likely a solid at room temperature.

Table 2: Physical and Chemical Properties of Structurally Analogous Compounds

| Property | 3-Bromo-5-fluorophenol | 3-Bromo-5-fluoropyridine |

| Physical State | Solid: Powder[1] | Solid[4][6] |

| Melting Point | 36-40 °C[1][2] | 24-28 °C[4][6] |

| Flash Point | >110 °C (>230 °F) - closed cup[2] | 64 °C (147.2 °F)[4][6] |

| Molecular Weight | 191.00[2] | 175.99[4] |

| Empirical Formula | C₆H₄BrFO[2] | C₅H₃BrFN[4] |

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.[7]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[8]

-

Prevent the formation of dust.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][9]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[9]

First-Aid Measures

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

Table 3: First-Aid Measures for Exposure to Structurally Analogous Compounds

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them comfortable for breathing.[1][3][9] If not breathing, provide artificial respiration.[5][9] Seek medical attention if you feel unwell.[1][3][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing.[3] If skin irritation occurs, get medical advice/attention.[1][3][9] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][3][9] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][9] Seek immediate medical attention.[5][9] |

| Ingestion | Rinse mouth with water.[1][3] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[10] Ensure adequate ventilation.[1][5][9] Avoid breathing dust or vapors.[7] Wear appropriate personal protective equipment.[5][9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1][5]

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it in a suitable, labeled container for disposal.[1][5] Avoid generating dust.[5]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of substituted phthalides often involves the cyclization of a 2-acylbenzoic acid derivative. The following is a generalized experimental protocol that may be adapted.

General Protocol for the Synthesis of a Substituted Phthalide:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-acylbenzoic acid in a suitable solvent (e.g., ethanol, acetic acid).

-

Reduction: Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C) to reduce the keto group to a secondary alcohol.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of an acid (e.g., dilute HCl).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Caption: A generalized experimental workflow for the synthesis of this compound.

Caption: A hierarchical overview of safety precautions for handling chemical substances.

References

- 1. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalide synthesis [organic-chemistry.org]

- 4. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalimides [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluorophthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophthalide is a valuable synthetic intermediate in medicinal chemistry and materials science. The phthalide core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final products. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and C-O cross-coupling reactions of this compound.

General Reaction Scheme

The palladium-catalyzed cross-coupling reactions of this compound introduce aryl, amino, and alkoxy/aryloxy groups at the 3-position of the phthalide ring. These transformations significantly expand the accessible chemical space for this important scaffold.

Caption: General scheme of palladium-catalyzed cross-coupling reactions of this compound.

I. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-fluorophthalides

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | 85 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 10 | 89 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Add the degassed solvent (e.g., a 4:1:1 mixture of toluene:ethanol:water, 10 mL).

-

Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluorophthalide.

II. Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-fluorophthalides

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of primary and secondary amines.[1][2] The choice of ligand and base is crucial for successful coupling, especially with substrates containing ester or lactone functionalities.[3][4]

Data Presentation: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | Toluene | 100 | 18 | 85 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 82 |

| 4 | Piperidine | Pd(OAc)₂ (2) | tBuXPhos (4) | NaOtBu | Toluene | 90 | 16 | 88 |

| 5 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | Dioxane | 110 | 24 | 75 |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., LHMDS, 1.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol) to a Schlenk flask.

-

Add the anhydrous, degassed solvent (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol).

-

Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-fluorophthalide.

III. Palladium-Catalyzed C-O Coupling for the Synthesis of 3-Alkoxy/Aryloxy-5-fluorophthalides

Palladium-catalyzed C-O coupling reactions provide a versatile method for the synthesis of ethers.[1] The appropriate selection of ligands and bases is critical to achieve high yields and prevent side reactions.[5]

Data Presentation: C-O Coupling (Etherification)

| Entry | Alcohol/Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |